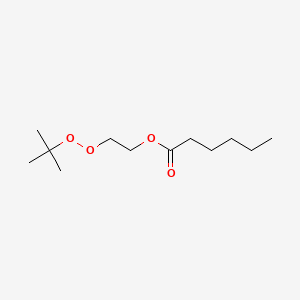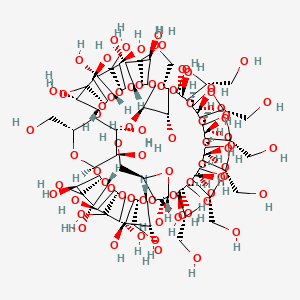
kappa-Cyclodextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kappa-Cyclodextrin is a cyclic oligosaccharide composed of glucose units linked by alpha-1,4-glycosidic bonds. It is part of the cyclodextrin family, which includes alpha-, beta-, and gamma-cyclodextrins, each differing in the number of glucose units. This compound is known for its ability to form inclusion complexes with various molecules, making it valuable in numerous applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Kappa-Cyclodextrin is typically synthesized through the enzymatic degradation of starch using cyclodextrin glycosyltransferase. The process involves the conversion of starch into cyclodextrins, followed by purification steps to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic conversion of starch. Methods such as co-precipitation, spray drying, freeze-drying, and kneading are employed to produce high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Kappa-Cyclodextrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the hydroxyl groups present on the glucose units .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve reagents like acyl chlorides and alkyl halides .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted cyclodextrins with various functional groups .
Aplicaciones Científicas De Investigación
Kappa-Cyclodextrin has a wide range of scientific research applications:
Mecanismo De Acción
Kappa-Cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of this compound encapsulates hydrophobic molecules, altering their physical and chemical properties. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules .
Comparación Con Compuestos Similares
Similar Compounds
Alpha-Cyclodextrin: Composed of six glucose units.
Beta-Cyclodextrin: Composed of seven glucose units.
Gamma-Cyclodextrin: Composed of eight glucose units.
Uniqueness of Kappa-Cyclodextrin
This compound is unique due to its specific cavity size, which allows it to form inclusion complexes with a distinct range of guest molecules compared to other cyclodextrins. This specificity makes it particularly useful in applications requiring precise molecular encapsulation .
Propiedades
Número CAS |
156510-99-5 |
|---|---|
Fórmula molecular |
C90H150O75 |
Peso molecular |
2432.1 g/mol |
Nombre IUPAC |
(aR,2aR,3R,3aR,4aR,5R,5aR,8R,10R,13R,14R,15R,20R,25R,28R,30R,33R,35R,38R,40R,43R,45R,48R,50R,53R,55R,58R,60R,65R,68R,70R,73R,75R,76R,77R,78R,79R,80R,81R,82R,83R,84R,85R,86R,87R,88R,89R,90R,91R,92R,93R,94R,95R,96R,97R,98R,99R)-a,5,10,20,25,30,35,40,45,50,55,60,65,70,75-pentadecakis(hydroxymethyl)-1a,2,4,7,9,12,17,19,22,24,27,29,32,34,37,39,42,44,47,49,52,54,57,59,62,64,67,69,72,74-triacontaoxahexadecacyclo[71.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36.238,41.243,46.248,51.253,56.258,61.263,66.268,71]pentahectane-2a,3a,4a,5a,14,15,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96,97,98,99-triacontol |
InChI |
InChI=1S/C90H150O75/c91-1-16-61-31(106)46(121)76(136-16)152-62-17(2-92)138-78(48(123)33(62)108)154-64-19(4-94)140-80(50(125)35(64)110)156-66-21(6-96)142-82(52(127)37(66)112)158-68-23(8-98)144-84(54(129)39(68)114)160-70-25(10-100)146-86(56(131)41(70)116)162-72-27(12-102)148-88(58(133)43(72)118)164-74-29(14-104)150-90(60(135)45(74)120)165-75-30(15-105)149-89(59(134)44(75)119)163-73-28(13-103)147-87(57(132)42(73)117)161-71-26(11-101)145-85(55(130)40(71)115)159-69-24(9-99)143-83(53(128)38(69)113)157-67-22(7-97)141-81(51(126)36(67)111)155-65-20(5-95)139-79(49(124)34(65)109)153-63-18(3-93)137-77(151-61)47(122)32(63)107/h16-135H,1-15H2/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61?,62?,63?,64?,65?,66?,67?,68?,69?,70?,71?,72?,73?,74?,75?,76-,77-,78-,79-,80-,81-,82-,83?,84?,85-,86?,87-,88-,89-,90-/m1/s1 |
Clave InChI |
GZUUWCBLEMIRBL-NYIHOPSPSA-N |
SMILES isomérico |
C([C@@H]1C2[C@@H]([C@H]([C@H](O1)OC3[C@H](O[C@@H]([C@@H]([C@H]3O)O)OC4[C@H](O[C@@H]([C@@H]([C@H]4O)O)OC5[C@H](O[C@@H]([C@@H]([C@H]5O)O)OC6[C@H](OC([C@@H]([C@H]6O)O)OC7[C@H](OC([C@@H]([C@H]7O)O)OC8[C@H](O[C@@H]([C@@H]([C@H]8O)O)OC9[C@H](O[C@@H]([C@@H]([C@H]9O)O)OC1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC1[C@H](OC([C@@H]([C@H]1O)O)OC1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC1[C@H](O[C@H](O2)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O |
SMILES canónico |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(O2)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


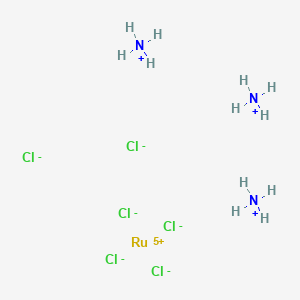
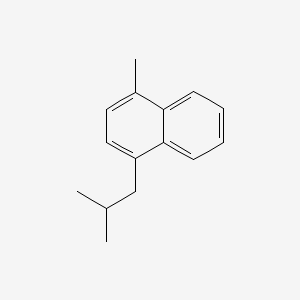
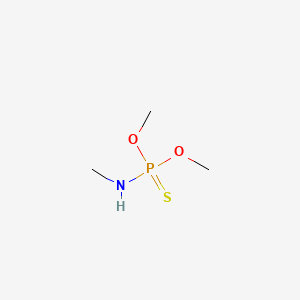
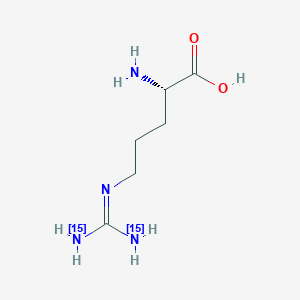


![Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl-](/img/structure/B12642984.png)
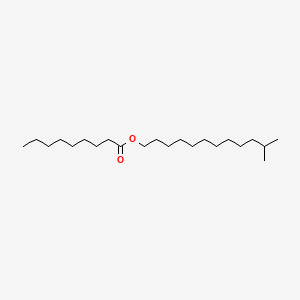
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide](/img/structure/B12643004.png)
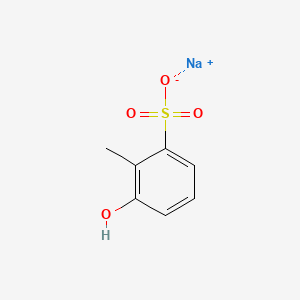
![methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate](/img/structure/B12643010.png)

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(3-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12643026.png)
